![molecular formula C20H15N3O6S B227560 4-({3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid](/img/structure/B227560.png)
4-({3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-({3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid, also known by its chemical name TDZD-8, is a potent inhibitor of glycogen synthase kinase-3β (GSK-3β). GSK-3β is a key regulator of several signaling pathways, including the Wnt signaling pathway, which plays a critical role in embryonic development and tissue homeostasis. TDZD-8 has been shown to have potential therapeutic applications in a variety of diseases, including cancer, diabetes, and neurological disorders.
作用機序
TDZD-8 exerts its effects by inhibiting GSK-3β, which is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting GSK-3β, TDZD-8 activates the Wnt signaling pathway, which plays a critical role in embryonic development and tissue homeostasis. TDZD-8 has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
TDZD-8 has been shown to have several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of inflammation. TDZD-8 has also been shown to improve insulin sensitivity, reduce glucose levels, and have neuroprotective effects.
実験室実験の利点と制限
TDZD-8 is a potent inhibitor of GSK-3β and has been extensively studied in preclinical models of various diseases. However, the synthesis of TDZD-8 is a complex process that requires expertise in organic chemistry. In addition, TDZD-8 has not been extensively studied in clinical trials, and its safety and efficacy in humans are not well established.
将来の方向性
TDZD-8 has potential therapeutic applications in a variety of diseases, including cancer, diabetes, and neurological disorders. Future research should focus on further elucidating the mechanism of action of TDZD-8 and its effects on various signaling pathways. In addition, clinical trials are needed to establish the safety and efficacy of TDZD-8 in humans.
合成法
TDZD-8 can be synthesized using a multi-step process that involves the reaction of various chemical intermediates. The synthesis of TDZD-8 is a complex process that requires expertise in organic chemistry.
科学的研究の応用
TDZD-8 has been extensively studied in preclinical models of various diseases. In cancer research, TDZD-8 has been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy. In diabetes research, TDZD-8 has been shown to improve insulin sensitivity and reduce glucose levels. In neurological disorder research, TDZD-8 has been shown to have neuroprotective effects and improve cognitive function.
特性
製品名 |
4-({3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid |
---|---|
分子式 |
C20H15N3O6S |
分子量 |
425.4 g/mol |
IUPAC名 |
4-[[3-[2-(1,3-dioxoisoindol-2-yl)ethyl]-2,4-dioxo-1,3-thiazolidin-5-yl]amino]benzoic acid |
InChI |
InChI=1S/C20H15N3O6S/c24-16-13-3-1-2-4-14(13)17(25)22(16)9-10-23-18(26)15(30-20(23)29)21-12-7-5-11(6-8-12)19(27)28/h1-8,15,21H,9-10H2,(H,27,28) |
InChIキー |
ZJLUHPHWSNWDJC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCN3C(=O)C(SC3=O)NC4=CC=C(C=C4)C(=O)O |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCN3C(=O)C(SC3=O)NC4=CC=C(C=C4)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。